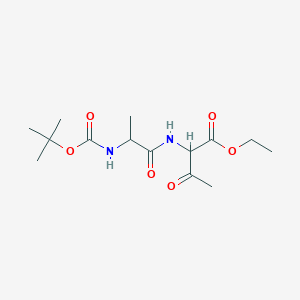
Ethyl-2-(2-((tert-Butoxycarbonyl)amino)propanamido)-3-oxobutanoat
Übersicht
Beschreibung
Ethyl 2-(2-((tert-butoxycarbonyl)amino)propanamido)-3-oxobutanoate is a complex organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Wissenschaftliche Forschungsanwendungen
Biochemie
Diese Verbindung wird im Bereich der Biochemie eingesetzt, insbesondere bei der Synthese von 2-(2-(tert-Butoxycarbonyl)propanamido)essigsäure (NCA-AG). Diese Synthese ist wichtig für die Herstellung von stereospezifischen Peptiden und synthetischen Seidensubstraten .
Reaktionsoptimierung
Die Verbindung wird in Reaktionsoptimierungsprozessen verwendet. Durch Variation der Reaktionsbedingungen wie Lösungsmittel, Lewis-Säure und Temperatur können Forscher die höchste Ausbeute erzielen .
Charakterisierungstechniken
Diese Verbindung wird in verschiedenen Charakterisierungstechniken wie Schmelzpunktbestimmung, Kernresonanzspektroskopie (NMR), Ultraviolett-Spektroskopie (UV), Fourier-Transform-Infrarotspektroskopie (FTIR) und Elektronenspray-Massenspektroskopie (ESMS) eingesetzt .
Herstellung von Gewebeschablonen
Eine der Anwendungen dieser Verbindung ist die Herstellung von Gewebeschablonen. Gewebeschablonen dienen als Vorlage für die Geweberegeneration und werden in der Gewebezüchtung und regenerativen Medizin verwendet .
Arzneimittel-Abgabesysteme
Diese Verbindung wird auch bei der Entwicklung von Arzneimittel-Abgabesystemen eingesetzt. Diese Systeme sind so konzipiert, dass sie Arzneimittel mit kontrollierter Geschwindigkeit an die spezifische Stelle im Körper abgeben .
Synthetische Woll- und Seidenersatzstoffe
Eine weitere interessante Anwendung dieser Verbindung ist die Herstellung von synthetischen Woll- und Seidenersatzstoffen. Diese Ersatzstoffe können ähnliche Eigenschaften wie natürliche Wolle und Seide aufweisen, sind aber nachhaltiger und kostengünstiger .
Wirkmechanismus
Target of Action
Ethyl 2-(2-((tert-butoxycarbonyl)amino)propanamido)-3-oxobutanoate is primarily a derivative of the amino acid glycine . Amino acids and their derivatives are known to interact with various targets in the body, including enzymes, receptors, and transport proteins.
Mode of Action
These compounds are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
These effects can include influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-((tert-butoxycarbonyl)amino)propanamido)-3-oxobutanoate typically involves multiple steps. One common method starts with the protection of the amine group using
Eigenschaften
IUPAC Name |
ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O6/c1-7-21-12(19)10(9(3)17)16-11(18)8(2)15-13(20)22-14(4,5)6/h8,10H,7H2,1-6H3,(H,15,20)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQLYHSMCYDJQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)NC(=O)C(C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
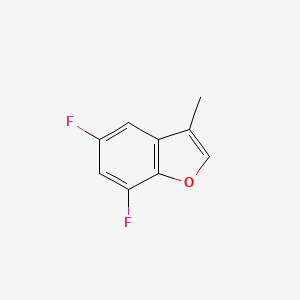
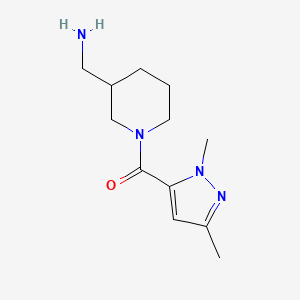
![1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1488032.png)
![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxybenzyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1488033.png)

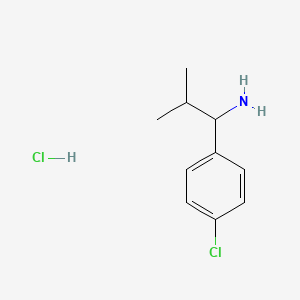
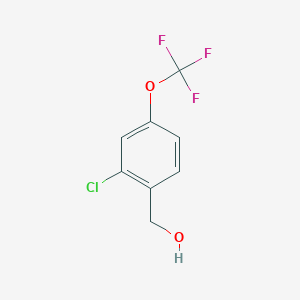
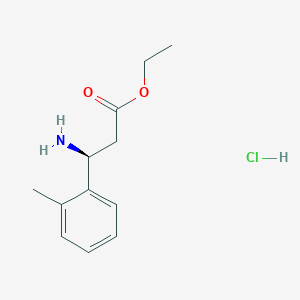

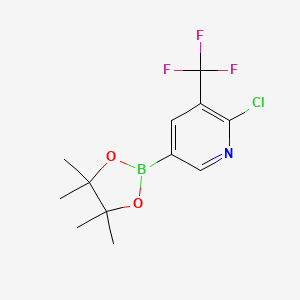
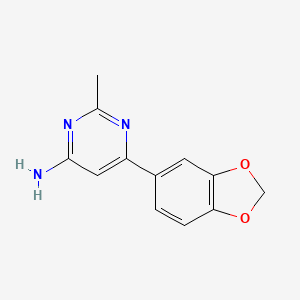
![3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1488046.png)


